N-(3-acetylphenyl)-2-phenylacetamide synthesis protocol
N-(3-acetylphenyl)-2-phenylacetamide synthesis protocol
An In-depth Technical Guide to the Synthesis of N-(3-acetylphenyl)-2-phenylacetamide
Abstract
This guide provides a comprehensive, technically detailed protocol for the synthesis of N-(3-acetylphenyl)-2-phenylacetamide. The synthesis is achieved via a Schotten-Baumann acylation reaction, a robust and widely utilized method for amide formation. We will explore the underlying chemical principles, provide a meticulously detailed experimental procedure, outline methods for product purification and characterization, and discuss critical safety considerations. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering field-proven insights into the causality behind experimental choices to ensure reproducible and high-purity outcomes.
PART 1: Theoretical Framework & Mechanistic Insights
The synthesis of N-(3-acetylphenyl)-2-phenylacetamide from 3-aminoacetophenone and phenylacetyl chloride is a classic example of the Schotten-Baumann reaction.[1][2] First described in the 1880s by Carl Schotten and Eugen Baumann, this method facilitates the acylation of amines (and alcohols) using acid chlorides in the presence of a base.[3][4]
1.1 The Reaction Mechanism
The core of the reaction is a nucleophilic acyl substitution.[2] The mechanism proceeds as follows:
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Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (3-aminoacetophenone) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride (phenylacetyl chloride). This forms a tetrahedral intermediate.[3]
-
Proton Transfer & Elimination: A base, such as triethylamine or pyridine, removes the proton from the now positively charged nitrogen atom. Subsequently, the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Acid Neutralization: The base also serves the crucial role of neutralizing the hydrochloric acid (HCl) generated as a byproduct.[5] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
The use of a base is essential to drive the reaction equilibrium towards the product side.[5]
1.2 Rationale for Reagent and Condition Selection
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Reactants: 3-Aminoacetophenone serves as the nucleophilic amine backbone.[6] Phenylacetyl chloride is the acylating agent, providing the phenylacetamide moiety. The high reactivity of the acid chloride makes it an excellent electrophile for this transformation.[5]
-
Base: A non-nucleophilic organic base like triethylamine or pyridine is often preferred in an organic solvent system.[7] It effectively scavenges the HCl byproduct without competing in the main reaction. Alternatively, an aqueous base like NaOH can be used in a two-phase system, where it remains in the aqueous layer to neutralize the acid.[1][4]
-
Solvent: A dry, aprotic solvent such as dichloromethane (DCM) or chloroform is ideal.[7][8] It dissolves the reactants and does not interfere with the reaction.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) and allowed to warm to room temperature.[7] The initial cooling is critical to control the exothermic nature of the acylation, minimizing the formation of side products and ensuring a higher yield of the desired amide.
PART 2: Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of N-(3-acetylphenyl)-2-phenylacetamide on a laboratory scale.
2.1 Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount | Moles (mmol) | Equivalents |
| 3-Aminoacetophenone | C₈H₉NO | 135.16 | 97% | 1.35 g | 10.0 | 1.0 |
| Phenylacetyl Chloride | C₈H₇ClO | 154.59 | 98% | 1.58 g (1.31 mL) | 10.2 | 1.02 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 99% | 1.52 g (2.09 mL) | 15.0 | 1.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | 50 mL | - | - |
| 1 M Hydrochloric Acid | HCl | 36.46 | 1 M (aq) | 20 mL | - | - |
| Saturated NaCl (Brine) | NaCl | 58.44 | Saturated (aq) | 20 mL | - | - |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | q.s. | - | - |
2.2 Step-by-Step Synthesis Procedure
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Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminoacetophenone (1.35 g, 10.0 mmol) in 30 mL of anhydrous dichloromethane.
-
Base Addition: Add triethylamine (2.09 mL, 15.0 mmol) to the solution. Stir the mixture at room temperature for 5 minutes.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.
-
Acylation: Dissolve phenylacetyl chloride (1.31 mL, 10.2 mmol) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 20-30 minutes using a dropping funnel.[8] Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature, stirring for another 2-3 hours.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate), visualizing with a UV lamp. The disappearance of the 3-aminoacetophenone spot indicates reaction completion.
-
Work-up & Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess triethylamine), 20 mL of water, and 20 mL of saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.
-
Purification: Purify the crude solid by recrystallization. A common solvent system is dichloromethane/hexane or ethanol/water.[7] Dissolve the crude product in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.
PART 3: Product Characterization and Validation
The identity and purity of the synthesized N-(3-acetylphenyl)-2-phenylacetamide must be confirmed through spectroscopic analysis. The expected data serves as the benchmark for a successful synthesis.
3.1 Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | * ~8.0-7.2 ppm: Multiplets corresponding to the aromatic protons (9H). The protons on the acetyl-substituted ring will be distinct from those on the phenylacetyl ring. |
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~3.7 ppm: A singlet corresponding to the methylene protons (-CH₂-) of the phenylacetyl group (2H).[7]
-
~2.6 ppm: A singlet corresponding to the methyl protons of the acetyl group (-COCH₃) (3H).
-
~8.5 ppm (broad singlet): A peak for the amide proton (-NH-). | | ¹³C NMR | * ~198 ppm: Ketone carbonyl carbon.
-
~170 ppm: Amide carbonyl carbon.
-
~140-120 ppm: Aromatic carbons.
-
~45 ppm: Methylene carbon (-CH₂-).
-
~27 ppm: Acetyl methyl carbon (-CH₃). | | IR (KBr, cm⁻¹) | * ~3300 cm⁻¹: N-H stretching (amide).
-
~1685 cm⁻¹: C=O stretching (ketone).
-
~1660 cm⁻¹: C=O stretching (Amide I band).
-
~1540 cm⁻¹: N-H bending (Amide II band).
-
~3100-3000 cm⁻¹: Aromatic C-H stretching. | | Mass Spec (ESI-MS) | * Expected [M+H]⁺ for C₁₆H₁₅NO₂: 254.12 m/z. |
Note: Specific chemical shifts (ppm) are predictive and may vary slightly based on the solvent and instrument used.[9][10][11]
PART 4: Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the entire procedure in a well-ventilated fume hood.
-
Reagent Hazards:
-
Phenylacetyl chloride: Corrosive and a lachrymator. It reacts violently with water. Handle with extreme care.
-
Dichloromethane: A volatile organic solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
Triethylamine: Flammable and has a strong, unpleasant odor. It is irritating to the respiratory system.
-
3-Aminoacetophenone: May be harmful if swallowed or absorbed through the skin.
-
PART 5: Visualization of Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Experimental workflow for the synthesis of N-(3-acetylphenyl)-2-phenylacetamide.
References
-
Wikipedia. Schotten–Baumann reaction. [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. [Link]
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Fisher Scientific. Amide Synthesis. [Link]
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Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]
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L.S.College, Muzaffarpur. Schotten–Baumann reaction. [Link]
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PrepChem.com. Synthesis of N-Phenyl 2-Phenylacetamide (IVa). [Link]
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MDPI. Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. [Link]
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LOCKSS. Reaction of 8-amino-3-phenyl-1-azaazulene with. [Link]
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MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]
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PMC. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]
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